N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. This compound is part of a class of molecules designed for targeted biological activities, particularly kinase inhibition, as evidenced by structurally related analogs in the literature . The benzodioxole group contributes to electron-rich aromatic systems, while the pyrazole and pyridine rings enhance hydrogen-bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSXLISUQNHOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” has been found to interact with several targets. One of the primary targets is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging. Another potential target is the kinase p70S6Kβ .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it acts as a potent activator of NAMPT. This activation enhances the NAD+ salvage pathway, which is crucial for various biological processes.
Biochemical Pathways
The activation of NAMPT by the compound enhances the NAD+ salvage pathway. NAD+ is a coenzyme that plays a critical role in various biological processes, including metabolism and aging. Therefore, the compound’s action on NAMPT can have downstream effects on these processes.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole-pyridine unit. Its molecular formula is with a molecular weight of 327.34 g/mol. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives show inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which are crucial in conditions like diabetes .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties, with studies indicating cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some benzodioxole derivatives have demonstrated antimicrobial activity, which could be relevant for developing new antibiotics .
Biological Activity Data
Here is a summary table of biological activities associated with compounds related to this compound:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antidiabetic Potential : A study involving a streptozotocin-induced diabetic mice model demonstrated that the compound significantly reduced blood glucose levels, suggesting its potential as an antidiabetic agent .
- Cytotoxicity Assessment : MTS assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic applications .
- Enzymatic Activity : The compound's ability to inhibit α-amylase suggests it may aid in managing carbohydrate metabolism disorders, making it a candidate for further development in diabetes management .
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- Pyrazole vs. Thiazole Cores : Compounds like 3a and 4d utilize pyrazole or thiazole rings, which may enhance metabolic stability compared to the target compound’s pyridine-piperidine system .
- Substituent Effects: The 1-methylpyrazole group in the target compound likely improves lipophilicity and target binding compared to unsubstituted pyrazoles (e.g., 3a) . Chloro and cyano substituents in 3a increase electrophilicity but may reduce solubility .
Key Observations :
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
